

Application Notes and Protocols for the Quantification of Dovitinib in Biological Samples

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Compound of Interest

Compound Name: *Tki258*

Cat. No.: *B1663059*

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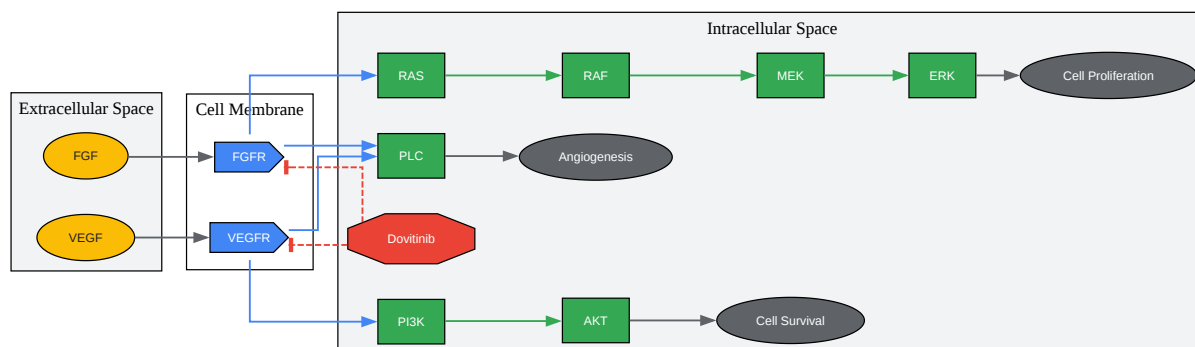
These application notes provide detailed methodologies for the quantitative analysis of Dovitinib, a multi-kinase inhibitor, in biological matrices. The protocols are designed to be a valuable resource for researchers in drug metabolism and pharmacokinetics, clinical trial monitoring, and preclinical studies.

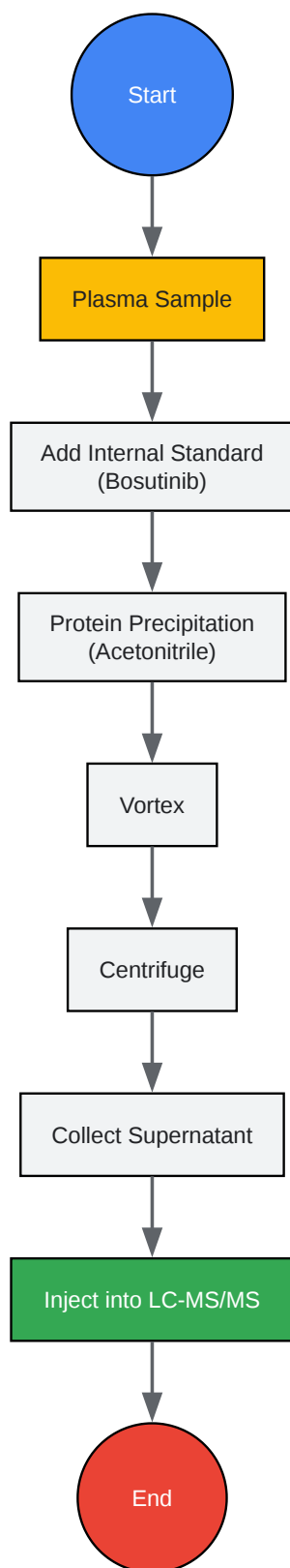
Introduction to Dovitinib

Dovitinib (TKI-258) is a potent oral receptor tyrosine kinase (RTK) inhibitor that targets several signaling pathways implicated in tumor growth and angiogenesis.^[1] Its primary targets include vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other class III, IV, and V RTKs such as KIT, and platelet-derived growth factor receptor (PDGFR β).^{[1][2]} By inhibiting these pathways, Dovitinib can suppress tumor cell proliferation, survival, and angiogenesis.^{[3][4][5]} The accurate quantification of Dovitinib in biological samples is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to optimize patient outcomes.

Dovitinib Signaling Pathway

Dovitinib exerts its therapeutic effects by inhibiting key signaling cascades involved in cancer progression. The diagram below illustrates the primary pathways targeted by Dovitinib.





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